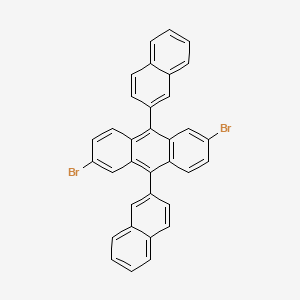

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene

Overview

Description

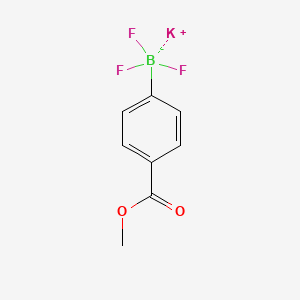

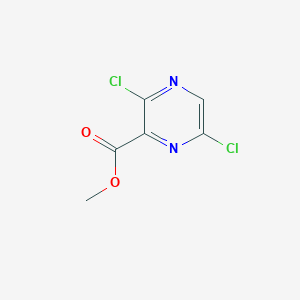

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene is a chemical compound that belongs to the family of anthracenes and anthracene derivatives . Anthracenes are three-fused ring systems consisting of three linearly fused benzene rings . This compound has been used as blue fluorescent emissive materials .

Synthesis Analysis

A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN . The crude product was purified by column chromatography .Molecular Structure Analysis

The molecular formula of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene is C34H20Br2 . The InChI code is 1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H .Physical And Chemical Properties Analysis

The molecular weight of the compound is 588.34 . The storage temperature is 28°C . The compound appears as a light yellow to amber to dark green powder or crystal .Scientific Research Applications

Enhanced OLED Efficiency

A study demonstrated the use of anthracene cored molecules, including derivatives similar to 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, for efficiency enhancement in blue fluorescent organic light-emitting diodes (OLEDs). The insertion of an efficiency enhancement layer (EEL) based on these molecules led to a 44% increase in the external quantum efficiency of the devices. This improvement is attributed to the triplet-triplet annihilation (TTA) process within the EEL, which is then transferred to the emitting dye, showcasing the potential of such anthracene derivatives in OLED applications (Lim et al., 2019).

Organic Framework Building Blocks

Research into 1,8-Dichloro-10-(ethynyl)anthracene, a compound with similarities to 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, highlighted its utility as a building block for creating (semi-)rigid organic frameworks. This functionality stems from its ability to serve as a substrate in (cross-)coupling reactions, leading to the synthesis of various linked anthracene derivatives. Such frameworks have potential applications in materials science, including the development of novel organic electronic devices (Lamm et al., 2018).

Advanced Optical Materials

A study on the synthesis and characterization of platinum(II) di-ynes and poly-ynes incorporating condensed aromatic spacers, including anthracene derivatives, revealed the materials' significant potential in optical applications. These compounds demonstrate strong donor-acceptor interactions, suggesting their use in the development of advanced optical materials with potential applications ranging from photovoltaics to organic electronics (Khan et al., 2004).

Electroluminescent Device Applications

Another research focused on phenanthroimidazole derivatives containing an anthracene moiety for use in blue electroluminescent devices. These materials showed high luminescence efficiency and stability, underlining the role of anthracene derivatives in enhancing the performance of electroluminescent devices (Zhuang et al., 2014).

Novel Blue Emitters for OLEDs

In a study on novel 9,10-di(naphthalen-2-yl)anthracene derivatives, researchers aimed to broaden the π-conjugated system for better OLED performance. These derivatives, by altering electronegativity and connectivity, showcased potential as blue emitters for OLED applications, highlighting the versatility of anthracene-based compounds in electronic device fabrication (Xiang et al., 2016).

properties

IUPAC Name |

2,6-dibromo-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQURYVBAXSWGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC7=CC=CC=C7C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626231 | |

| Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |

CAS RN |

561064-15-1 | |

| Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.